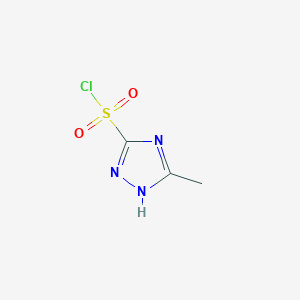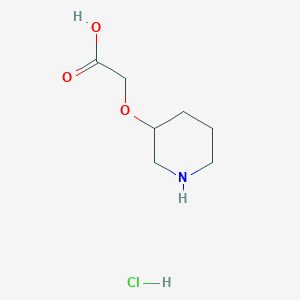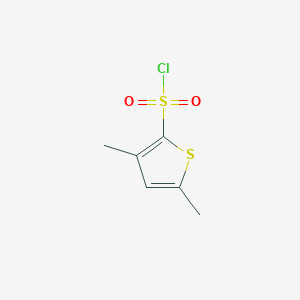
2-(1,3-Dioxan-2-yl)essigsäure
Übersicht
Beschreibung
2-(1,3-Dioxan-2-yl)acetic acid is a compound with the molecular weight of 146.14 . It is a colorless to light-yellow crystalline powder.
Synthesis Analysis
The synthesis of 2-(1,3-Dioxan-2-yl)acetic acid derivatives involves the use of an acetalization agent in the presence of an acid catalyst . The products are important as intermediary products in the preparation of statins .Molecular Structure Analysis
The molecular structure of 2-(1,3-Dioxan-2-yl)acetic acid has been analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis
1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis
2-(1,3-Dioxan-2-yl)acetic acid is soluble in water, ethanol, and chloroform. It has a melting point of 136-137°C and a boiling point of 380.3°C at 760 mmHg.Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxan-2-yl)essigsäure: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
1. Synthese von cyclischen Kohlensäuretestern Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von cyclischen Kohlensäuretestern, die für die stereoselektive Synthese von 1,2-[4,5] und 1,3-Diolen von zentraler Bedeutung sind. Diese Motive dienen als wichtige Zwischenprodukte in verschiedenen synthetischen Methoden .
Aktivierung von C=C-Doppelbindungen: Die C=C-Doppelbindung in homoallylischen Kohlensäuretestern kann unter Verwendung eines katalytischen Zusammenspiels eines Pyryliumfarbstoffs und Diselans aktiviert werden, wobei Umgebungsluft als Oxidationsmittel und sichtbares Licht als Energiequelle verwendet werden. Dies stellt einen neuartigen Ansatz zur Bindungsbildung dar .
3. Schutz- und Aktivierungsgruppe in der organischen Synthese Die Verbindung dient als vielseitige Schutz- und Aktivierungsgruppe für N-unsubstituierte und N-monosubstituierte Dios-Amide, die eine zufriedenstellende Alkylierung unter neuen Mitsunobu-Bedingungen ermöglicht .
Stabilität unter verschiedenen Bedingungen: Sie zeigt eine bemerkenswerte Stabilität unter basischen und reduktiven Bedingungen, was für ihre Rolle in der organischen Synthese entscheidend ist. Die Schutzgruppe kann durch Erhitzen in einer wässrigen Lösung von Trifluoressigsäure entfernt werden .
Anwendung in der Materialwissenschaft: In der Materialwissenschaft, insbesondere bei der Entwicklung von Polycarbonaten, spielen Derivate dieser Verbindung aufgrund ihrer strukturellen Eigenschaften eine bedeutende Rolle .
Naturstoffforschung: Sie ist auch in der Naturstoffforschung beteiligt, wo ihre Derivate als Zwischenprodukte für die Synthese komplexer Moleküle verwendet werden, die in der Natur vorkommen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other organic compounds, which typically involves binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, including acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to modulate the activity of various enzymes and receptors, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 2-(1,3-Dioxan-2-yl)acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For example, the stability of similar compounds, such as dioxolanes, can be affected by pH and temperature .
Eigenschaften
IUPAC Name |
2-(1,3-dioxan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)4-6-9-2-1-3-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGHJWNQBTIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)



![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)





![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)



